An In-depth Technical Guide to the Mechanism of Action of LY310762 (Mevidalen)
An In-depth Technical Guide to the Mechanism of Action of LY310762 (Mevidalen)
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY310762, also known as mevidalen, is a novel, orally bioavailable small molecule that acts as a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, mevidalen enhances the affinity and/or efficacy of the endogenous neurotransmitter, dopamine, at its natural binding site.[3][4] This allosteric mechanism offers a potentially more nuanced and physiological modulation of the dopamine system, avoiding some of the limitations observed with direct D1 agonists, such as a narrow therapeutic window and the development of tachyphylaxis.[1][5] Mevidalen is currently under clinical investigation for the treatment of neurodegenerative disorders, including dementia with Lewy bodies and Parkinson's disease dementia.[1][4] This guide provides a comprehensive overview of the mechanism of action of LY310762, detailing its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile.
Core Mechanism of Action: Positive Allosteric Modulation of the Dopamine D1 Receptor
The primary mechanism of action of LY310762 is its function as a positive allosteric modulator of the dopamine D1 receptor.[1][6] The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, couples to the Gs alpha subunit (Gαs). This coupling initiates a signaling cascade by activating adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of various downstream targets, ultimately modulating neuronal excitability and gene expression.
LY310762 binds to a topographically distinct allosteric site on the D1 receptor, which is located on the intracellular side of the receptor.[7] This binding event induces a conformational change in the receptor that enhances the affinity of dopamine for its orthosteric binding site.[4][8] By potentiating the effects of endogenous dopamine, LY310762 is thought to amplify D1 receptor signaling in a more physiologically relevant manner than direct agonists.[7]
Molecular Binding Site
Cryo-electron microscopy (cryo-EM) studies and molecular dynamics simulations have provided insights into the binding of LY310762 to the D1 receptor.[1][5] These studies suggest that LY310762 binds to a pocket located near the intracellular loop 2 (IL2) of the receptor.[9] The binding of LY310762 is believed to stabilize the helical conformation of IL2, which in turn influences the conformation of the transmembrane helices and the orthosteric binding pocket, thereby increasing the receptor's affinity for dopamine.[9]
Signaling Pathway
The potentiation of dopamine binding by LY310762 leads to an enhanced activation of the canonical Gs-cAMP signaling pathway. This results in a greater production of cAMP in the presence of dopamine, leading to amplified downstream signaling.
Quantitative Pharmacology
The pharmacological profile of LY310762 has been characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species/Cell Line | Value | Reference |
| EC50 (cAMP Assay) | Human (HEK293) | 3.0 nM | [6] |
| Selectivity | Human D5 Receptor | >10 µM (EC50) | [6] |
| 14 other GPCRs | High selectivity | [6] |
Table 2: Preclinical and Clinical Pharmacokinetics
| Parameter | Species | Dose | Value | Reference |
| Oral Bioavailability | Preclinical models | N/A | Orally bioavailable | [4][8] |
| Blood-Brain Barrier | Preclinical models | N/A | Crosses | [4][8] |
| Tmax (median) | Healthy Humans | 25-200 mg (single dose) | ~2-3 hours | [7] |
| t1/2 (mean) | Healthy Humans | 25-200 mg (single dose) | ~12 hours | [7] |
| Tmax (median) | Parkinson's Patients | 15-75 mg (multiple dose) | ~2 hours | [4][8] |
| CLss/F (apparent) | Parkinson's Patients | 15-75 mg (multiple dose) | 20-25 L/h | [4][8] |
Experimental Protocols
The following sections describe the methodologies for key experiments used to characterize the mechanism of action of LY310762.
In Vitro cAMP Accumulation Assay
This assay is fundamental for determining the functional potency of LY310762 as a D1 PAM.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D1 receptor.
-
Assay Principle: The assay measures the potentiation of dopamine-induced cAMP production by LY310762.
-
Protocol Outline:
-
HEK293-D1 cells are plated in 96-well plates and cultured to confluency.
-
The culture medium is removed, and cells are washed with assay buffer.
-
Cells are pre-incubated with varying concentrations of LY310762 or vehicle.
-
A sub-maximal concentration of dopamine (e.g., EC20) is added to stimulate the D1 receptor.
-
The cells are incubated for a specified time to allow for cAMP accumulation.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data are normalized to the response of dopamine alone and a maximal dopamine concentration to determine the EC50 of LY310762's potentiating effect.
-
In Vivo Behavioral Pharmacology in Humanized D1 Mice
Due to species differences in the affinity of D1 PAMs, preclinical in vivo studies are often conducted in transgenic mice expressing the human D1 receptor (hD1 mice).[10]
-
Animal Model: Humanized D1 knock-in mice.
-
Objective: To assess the effects of LY310762 on D1-mediated behaviors, such as locomotor activity and wakefulness.[11]
-
Protocol Outline (Locomotor Activity):
-
hD1 mice are individually housed in open-field arenas equipped with automated activity monitoring systems.
-
Animals are allowed to habituate to the testing environment.
-
LY310762 or vehicle is administered orally at various doses.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period post-dosing.
-
Data are analyzed to determine the dose-response relationship of LY310762 on locomotor activity.
-
-
Protocol Outline (Wakefulness Study):
-
hD1 mice are instrumented for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Following a baseline recording period, mice may be sleep-deprived for a set duration.
-
LY310762 or vehicle is administered orally.
-
EEG/EMG recordings are continued, and the latency to sleep onset and the duration of wakefulness, NREM, and REM sleep are quantified.[11]
-
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been employed to investigate the binding mode and allosteric mechanism of LY310762 at an atomic level.[5][12]
-
System Setup:
-
The starting structure is a cryo-EM model of the human D1 receptor in complex with Gs protein, dopamine, and LY310762.
-
The receptor-ligand complex is embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment.
-
-
Simulation Protocol:
-
The system is first minimized to remove steric clashes.
-
A series of equilibration steps are performed with restraints on the protein and ligands, which are gradually released.
-
Production simulations are run for extended periods (e.g., microseconds) without restraints to observe the dynamics of the system.
-
-
Analysis:
-
Trajectory analysis is performed to assess the stability of LY310762 in its binding pocket.
-
Interactions between LY310762 and receptor residues are monitored to identify key binding determinants.
-
Conformational changes in the receptor upon LY310762 binding are analyzed to understand the allosteric mechanism.
-
Concluding Summary
LY310762 (mevidalen) represents a promising therapeutic agent with a distinct mechanism of action as a positive allosteric modulator of the dopamine D1 receptor. Its ability to enhance endogenous dopamine signaling offers a potential advantage over traditional orthosteric agonists. The comprehensive characterization of its pharmacology, from in vitro potency and selectivity to in vivo behavioral effects and molecular-level interactions, provides a strong foundation for its ongoing clinical development. The experimental methodologies outlined in this guide have been crucial in elucidating the nuanced mechanism of this novel compound and will continue to be vital in the development of future allosteric modulators for the treatment of neuropsychiatric and neurodegenerative disorders.
References
- 1. alzforum.org [alzforum.org]
- 2. Mevidalen - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor–Positive Allosteric Modulator, in Patients With Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LY3154207 | Dopamine D1 PAM | Probechem Biochemicals [probechem.com]
- 7. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor‐Positive Allosteric Modulator (D1PAM), in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator, in Patients With Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Positive allosteric modulators of the dopamine D1 receptor: A new mechanism for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Dopamine D1 Receptor Positive Allosteric Modulator Mevidalen (LY3154207) Enhances Wakefulness in the Humanized D1 Mouse and in Sleep-Deprived Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
